molecular formula C10H21NO6 B11961975 2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide

2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide

Cat. No.: B11961975
M. Wt: 251.28 g/mol
InChI Key: CRYAIAMXDBHCTJ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide is a chemical compound with the molecular formula C10H21NO6 and a molecular weight of 251.282 g/mol . This compound is characterized by the presence of five hydroxyl groups attached to a hexanoic acid backbone, with a butylamide group attached to the carboxyl end. It is a rare and unique chemical, often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide typically involves the following steps:

    Starting Material: The synthesis begins with hexanoic acid, which is then subjected to hydroxylation to introduce the five hydroxyl groups.

    Hydroxylation: This step can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions.

    Amidation: The hydroxylated hexanoic acid is then reacted with butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the butylamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its rarity and specialized use in research. the general approach would involve scaling up the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide is not well-documented. its multiple hydroxyl groups suggest potential interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentahydroxy-hexanoic acid butylamide is unique due to its specific butylamide group, which may confer distinct chemical and biological properties compared to its analogs. The presence of five hydroxyl groups also makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

N-butyl-2,3,4,5,6-pentahydroxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c1-2-3-4-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYAIAMXDBHCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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